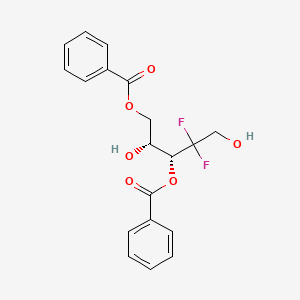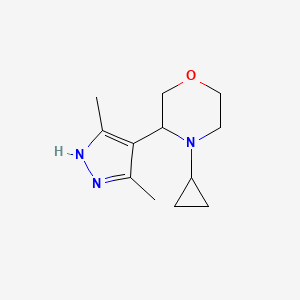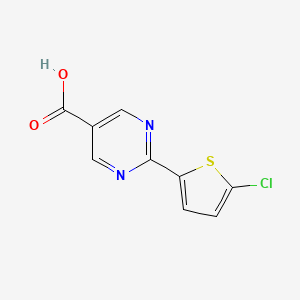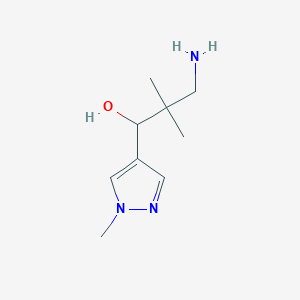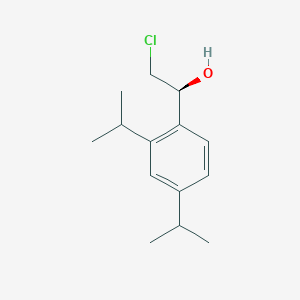
(1S)-2-chloro-1-(2,4-diisopropylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a chloroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4-diisopropylphenol.
Chlorination: The phenol is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group.
Reduction: The resulting chlorinated product is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to obtain the desired chloroethanol compound.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Applications De Recherche Scientifique
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol exerts its effects involves interactions with specific molecular targets. The chloroethanol moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl ring with isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol: shares similarities with other organochlorine compounds, such as:
Uniqueness
- The presence of two isopropyl groups on the phenyl ring distinguishes (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol from other chlorinated compounds. This structural feature may confer unique chemical and biological properties, such as increased steric hindrance and altered reactivity.
Propriétés
Formule moléculaire |
C14H21ClO |
|---|---|
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3/t14-/m1/s1 |
Clé InChI |
XRKKVEHJRHTTGS-CQSZACIVSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C=C1)[C@@H](CCl)O)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


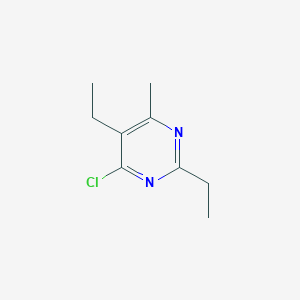
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)
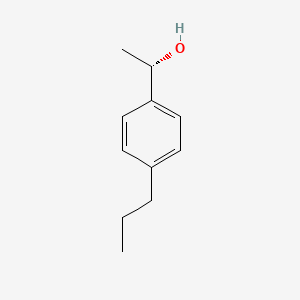

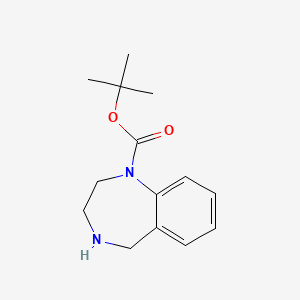

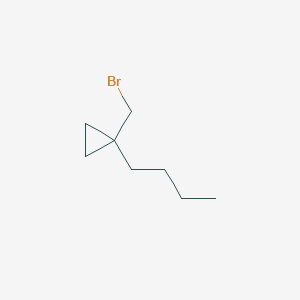
![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)
